6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylic Acid
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Overview
Description
6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid is a complex organic compound with the molecular formula C12H6O7 It is a derivative of benzopyran and contains a dioxolo ring fused to the benzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a benzopyran derivative with a dioxolo compound in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromen-8-yl)acetic acid
- Oxolinic acid
- Maackiain
Uniqueness
6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid is unique due to its specific structural features, such as the fused dioxolo and benzopyran rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
84632-14-4 |
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Molecular Formula |
C11H6O6 |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
6-oxo-[1,3]dioxolo[4,5-g]chromene-7-carboxylic acid |
InChI |
InChI=1S/C11H6O6/c12-10(13)6-1-5-2-8-9(16-4-15-8)3-7(5)17-11(6)14/h1-3H,4H2,(H,12,13) |
InChI Key |
MVGFVGHYOPKRDL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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